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Summary of Key Pharmacokinetic Parameters

Parameter Value / Finding Notes / Conditions

Absolute Oral Bioavailability 77.12% [1] Healthy volunteers, 100 mg dose.

Time to Peak Plasma
Concentration (T~max~)

0.75 - 4 hours [2] [3] Varies between single and multiple dosing.

Apparent Volume of
Distribution (V~z~/F)

188 L - 225 L [3] Indicates extensive tissue distribution.

Plasma Protein Binding 91% [3] High binding, primarily to albumin and
alpha-1-acid glycoprotein [3].

Apparent Clearance (CL/F) 5.22 - 6.45 L/h [4] [3] In patients with hematologic malignancies.

Effective Half-life (t~1/2~) 14.3 - 17.4 hours [3]

[1]

Supports once-daily dosing.

Primary Route of Elimination Metabolism (hepatic)

[2] [3]

Primarily by CYP3A4.
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Parameter Value / Finding Notes / Conditions

Route of Excretion Urine (49%), Feces
(42%) [2]

Mass balance recovery after a single 100
mg dose.

Fraction Excreted Unchanged Urine: 17%, Feces:
20% [2]

Of the administered dose.

Metabolism and Excretion

Glasdegib undergoes significant hepatic metabolism, with renal and fecal excretion playing important roles

in the elimination of both parent drug and metabolites.

Metabolic Pathways: After oral administration, glasdegib is primarily metabolized by cytochrome
P450 3A4 (CYP3A4), with minor contributions from CYP2C8 and the glucuronidation enzyme
UGT1A9 [3] [5].

Circulating Components: In plasma, the unchanged parent drug, glasdegib, is the major circulating
component, accounting for 69% of the total radioactivity. The most prominent metabolites are N-
desmethyl glasdegib (8%) and an N-glucuronide metabolite (7%) [2]. Other metabolites
(hydroxylated, desaturation, N-oxidation, and O-glucuronide) each represent less than 3% of

circulating radioactivity [2].
Excretion Data: A human radiolabeled study showed that 91% of the dose was recovered over 120

hours, with a near-equal split between urine (49%) and feces (42%) [2]. Unchanged glasdegib
accounted for 17% of the dose in urine and 20% in feces, indicating that metabolism is a significant

clearance pathway [2].

The diagram below illustrates the primary metabolic and excretion pathways of glasdegib.
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Key Drug-Drug Interactions (DDIs)

Glasdegib's exposure is significantly affected by co-administered drugs that modulate CYP3A4 activity.

CYP3A4 Inhibitors: Coadministration with the strong CYP3A4 inhibitor ketoconazole increased
glasdegib's AUC by approximately 140% and C~max~ by 40% [5] [6]. The prescribing information

recommends considering alternative therapies that are not strong CYP3A4 inhibitors [3] [6].
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CYP3A4 Inducers: Coadministration with the strong CYP3A4 inducer rifampicin decreased

glasdegib's AUC by approximately 70% [5]. Concomitant use of strong CYP3A4 inducers should be
avoided [7] [3].

Moderate Inducers: A PBPK modeling study predicted that the moderate inducer efavirenz
would reduce glasdegib's AUC by 55% (ratio of 0.45) [5]. The drug label recommends

doubling the glasdegib dose (from 100 mg to 200 mg daily) when co-administered with a
moderate CYP3A4 inducer [7] [5].

The clinical impact of these interactions is summarized below.

Perpetrator Drug Effect on Glasdegib Exposure Clinical Management Recommendation

| Strong CYP3A4 Inhibitor (e.g., Ketoconazole) | AUC ↑ ~140% C~max~ ↑ ~40% [5] [6] | Consider

alternative therapies not strong CYP3A4 inhibitors [3] [6]. | | Strong CYP3A4 Inducer (e.g., Rifampicin) |

AUC ↓ ~70% [5] | Avoid concomitant use [7] [3]. | | Moderate CYP3A4 Inducer (e.g., Efavirenz) | AUC ↓

~55% (Predicted ratio: 0.45) [5] | Increase glasdegib dose to 200 mg daily. Resume original dose 7 days

after discontinuation [7] [5]. |

Impact of Patient Factors

Population pharmacokinetic analyses and dedicated clinical studies have evaluated the impact of various

patient factors.

Renal Impairment: A dedicated study in otherwise healthy volunteers with renal impairment found
that exposure (AUC) to a single 100 mg dose of glasdegib approximately doubled (increased by
102-105%) in subjects with moderate or severe renal impairment compared to those with normal
function [6]. This was attributed to a ~50% decrease in oral clearance. However, given the known

safety profile, the study authors concluded that a lower starting dose may not be required for these
patient groups [6].

Other Covariates: A population PK analysis concluded that while baseline body weight, bone
marrow blast percentage, creatinine clearance, and use of moderate/strong CYP3A inhibitors
were statistically significant covariates on glasdegib clearance, the magnitude of these effects was
not considered clinically meaningful [4]. The analysis found that age, sex, race, and hepatic

function were not significant covariates [4].
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Experimental Protocols from Key Studies

For researchers designing related studies, here are the core methodologies from pivotal clinical

investigations.

1. Human Absorption, Metabolism, and Excretion (AME) Study [2]

Objective: To characterize the metabolism, excretion, and pharmacokinetics of glasdegib.

Design: Open-label, single-dose study in six healthy male volunteers.
Intervention: A single oral dose of 100 mg/100 µCi of [¹⁴C]glasdegib.

Key Measurements:
Pharmacokinetics: Serial blood samples were collected for up to 120 hours post-dose to

determine plasma concentrations of glasdegib and total radioactivity.
Excretion: Total urine and feces were collected for up to 120 hours to quantify the cumulative

excretion of radioactivity.
Metabolite Profiling: Plasma, urine, and fecal samples were analyzed using high-performance

liquid chromatography with radiodetection and tandem mass spectrometry to identify and
quantify metabolic structures.

2. Absolute Bioavailability Study [1]

Objective: To determine the absolute oral bioavailability of glasdegib.
Design: Open-label, randomized, two-sequence, two-treatment, two-period crossover study in

healthy volunteers.
Intervention:

Period 1: A single 100 mg oral dose or a single 50 mg intravenous (IV) dose.
Period 2 (after ≥6-day washout): The alternate treatment.

Key Measurements: Intensive serial blood sampling for PK analysis was performed after both oral
and IV doses. Bioavailability (F) was calculated by comparing the dose-normalized Area Under the

Curve (AUC) of the oral formulation to the IV reference.

3. Renal Impairment Study [6]

Objective: To assess the effect of renal impairment on the PK of glasdegib.

Design: Open-label, parallel-group study.
Participants: Otherwise healthy volunteers categorized into normal, moderate, or severe renal

impairment groups based on estimated glomerular filtration rate (eGFR).
Intervention: A single, oral, 100-mg dose of glasdegib under fasted conditions.

Key Measurements: Serial blood samples were collected up to 120 hours post-dose for non-
compartmental PK analysis. Safety was also monitored.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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